2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide
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Overview
Description
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-von Miller, or Friedländer synthesis.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Formation of the Phenylacetamide Moiety: The phenylacetamide group can be introduced through acylation reactions using phenylacetyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Halogenated quinoline derivatives, nucleophiles like amines, and bases such as sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives with enhanced biological properties.
Scientific Research Applications
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its replication and transcription processes.
Enzyme Inhibition: It can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Receptor Binding: The compound may bind to specific receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Known for its antimicrobial and antimalarial properties.
4-Hydroxyquinoline: Used as an intermediate in the synthesis of various pharmaceuticals.
Quinoline N-oxide: Exhibits potent biological activities and is used in medicinal chemistry.
Uniqueness
2-((2,8-Dimethylquinolin-4-yl)oxy)-N-phenylacetamide stands out due to its unique combination of dimethyl and phenylacetamide substituents, which enhance its biological activity and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C19H18N2O2 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2,8-dimethylquinolin-4-yl)oxy-N-phenylacetamide |
InChI |
InChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(11-14(2)20-19(13)16)23-12-18(22)21-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
SRKBTGNYKHIHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)OCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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